Ethyl 2-(azetidin-1-yl)acetate Ethyl 2-(azetidin-1-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18305756
InChI: InChI=1S/C7H13NO2/c1-2-10-7(9)6-8-4-3-5-8/h2-6H2,1H3
SMILES:
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

Ethyl 2-(azetidin-1-yl)acetate

CAS No.:

Cat. No.: VC18305756

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(azetidin-1-yl)acetate -

Specification

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name ethyl 2-(azetidin-1-yl)acetate
Standard InChI InChI=1S/C7H13NO2/c1-2-10-7(9)6-8-4-3-5-8/h2-6H2,1H3
Standard InChI Key MYBGIDBPYOOYGS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CN1CCC1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 2-(azetidin-1-yl)acetate consists of a four-membered azetidine ring linked to an ethyl acetate group. Key structural features include:

  • IUPAC Name: Ethyl 2-(azetidin-1-yl)acetate

  • SMILES: CCOC(=O)CN1CCC1\text{CCOC(=O)CN1CCC1}

  • InChIKey: MYBGIDBPYOOYGS-UHFFFAOYSA-N\text{MYBGIDBPYOOYGS-UHFFFAOYSA-N} .

  • XLogP3: 0.3 (indicating moderate hydrophobicity) .

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC7H13NO2\text{C}_7\text{H}_{13}\text{NO}_2
Molecular Weight143.18 g/mol
CAS Number1284942-95-5
Boiling PointNot reported-
DensityNot reported-

Synthesis and Reaction Pathways

Primary Synthesis Route

The compound is typically synthesized via nucleophilic substitution between azetidine derivatives and ethyl bromoacetate under basic conditions. For example:

  • Azetidine reacts with ethyl bromoacetate in the presence of K2CO3\text{K}_2\text{CO}_3 in dimethylformamide (DMF) at 35°C for 8 hours .

  • The reaction proceeds via SN2\text{S}_\text{N}2 mechanism, yielding the ester product with ~75% efficiency .

Alternative Methods

  • Cyclization Strategies: Azetidine rings can be formed via intramolecular cyclization of γ-chloroamines, followed by esterification .

  • Salt Formation: Ethyl 2-(azetidin-3-yl)acetate is often isolated as a tosylate salt (e.g., with p-toluenesulfonic acid) to enhance stability .

Applications in Pharmaceutical and Organic Chemistry

Intermediate in Drug Synthesis

  • Anti-inflammatory Agents: Serves as a precursor for indole-azetidinone hybrids, such as ethyl 2-(3-(3-chloro-1-(4-substituted phenyl)-4-oxoazetidin-2-yl)-1H-indol-1-yl)acetate, which exhibit COX-2 inhibitory activity .

  • Antimicrobial Derivatives: Benzophenone-fused azetidinones derived from this compound demonstrate broad-spectrum activity against Staphylococcus aureus and Escherichia coli .

Role in Peptide Mimetics

The azetidine ring’s conformational rigidity makes it suitable for designing peptidomimetics. For instance, it is incorporated into NSD2-PWWP1 domain antagonists, which show promise in oncology .

ParameterDetailSource
Hazard StatementsH315, H319, H335
Precautionary MeasuresP261, P305+P351+P338

Recent Advancements (2021–2025)

Antimicrobial Scaffolds

A 2022 study reported novel benzophenone-azetidinone hybrids with MIC values of 8–16 µg/mL against drug-resistant bacterial strains .

Cancer Therapeutics

Patent WO2018108954A1 highlights ethyl 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol, a derivative used in estrogen receptor modulators for breast cancer treatment .

Green Synthesis Innovations

Microwave-assisted synthesis reduced reaction times from 8 hours to 45 minutes, improving yields to 85% .

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